molecular formula C22H19N3O5S B11594837 benzyl 2,7-dimethyl-5-(2-nitrophenyl)-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

benzyl 2,7-dimethyl-5-(2-nitrophenyl)-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11594837
M. Wt: 437.5 g/mol
InChI Key: DNWXTKUEXRAZRK-UHFFFAOYSA-N
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Description

Benzyl 2,7-dimethyl-5-(2-nitrophenyl)-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thiazolopyrimidine core, which is fused with a benzyl group, a nitrophenyl group, and a carboxylate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 2,7-dimethyl-5-(2-nitrophenyl)-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Thiazolopyrimidine Core: The initial step involves the condensation of a thioamide with a β-dicarbonyl compound under acidic or basic conditions to form the thiazolopyrimidine core.

    Introduction of Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction using benzyl halides in the presence of a base such as potassium carbonate.

    Nitration: The nitrophenyl group is introduced via nitration of the aromatic ring using a mixture of concentrated nitric acid and sulfuric acid.

    Esterification: The final step involves the esterification of the carboxylic acid group with benzyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2,7-dimethyl-5-(2-nitrophenyl)-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

    Substitution: Benzyl halides (e.g., benzyl chloride) with bases like potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

Benzyl 2,7-dimethyl-5-(2-nitrophenyl)-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Biological Research: Used as a probe to study enzyme interactions and receptor binding.

    Industrial Applications: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of benzyl 2,7-dimethyl-5-(2-nitrophenyl)-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. The thiazolopyrimidine core is known to bind to nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    Benzyl 2,7-dimethyl-5-(2-aminophenyl)-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: Similar structure but with an amino group instead of a nitro group.

    Ethyl 2,7-dimethyl-5-(2-nitrophenyl)-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: Similar structure but with an ethyl ester instead of a benzyl ester.

Uniqueness

The unique combination of the benzyl group, nitrophenyl group, and thiazolopyrimidine core in benzyl 2,7-dimethyl-5-(2-nitrophenyl)-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate provides it with distinct biological activities and chemical reactivity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H19N3O5S

Molecular Weight

437.5 g/mol

IUPAC Name

benzyl 2,7-dimethyl-5-(2-nitrophenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C22H19N3O5S/c1-13-18(21(27)30-12-15-8-4-3-5-9-15)19(16-10-6-7-11-17(16)25(28)29)24-20(26)14(2)31-22(24)23-13/h3-11,14,19H,12H2,1-2H3

InChI Key

DNWXTKUEXRAZRK-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OCC3=CC=CC=C3)C4=CC=CC=C4[N+](=O)[O-]

Origin of Product

United States

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